3-Dihydrocadambine
Overview
Description
3-Dihydrocadambine is a natural product isolated from the heartwoods of the Anthocephalus cadamba tree. It is an alkaloid known for its hypotensive and anti-hypertensive effects. This compound has shown potential in treating various cardiovascular conditions due to its ability to lower blood pressure in both normotensive and hypertensive rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dihydrocadambine involves several steps starting from secologanin. Secologanin, protected as the dimethyl acetal of its tetraacetate, undergoes dihydroxylation at the vinyl side chain to provide the glycol of the correct configuration. This glycol is then converted to a cyclic acetal to protect the secondary alcohol. The primary alcohol is oxidized to form an aldehyde, which is reductively coupled with tryptamine. Treatment of the coupled intermediate with formic acid followed by deacetylation leads to the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Dihydrocadambine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The primary alcohol in the intermediate is oxidized to an aldehyde using oxidizing agents.
Reduction: The aldehyde is reductively coupled with tryptamine.
Substitution: The formation of cyclic acetals involves substitution reactions to protect specific functional groups.
Major Products: The major products formed from these reactions include the intermediate cyclic acetal and the final product, this compound .
Scientific Research Applications
3-Dihydrocadambine has several scientific research applications:
Chemistry: It is used in the study of alkaloid synthesis and structural analysis.
Biology: It has shown potential in biological studies due to its hypotensive effects.
Medicine: Research indicates its potential use in treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
3-Dihydrocadambine exerts its effects by inhibiting the biosynthesis of bacterial peroxidases, which are enzymes responsible for the production of hydrogen peroxide. This inhibition is effective in treating infectious diseases such as typhoid fever and malaria. The compound’s hypotensive effects are dose-dependent and have been observed in both anesthetized normotensive rats and conscious spontaneously hypertensive rats .
Comparison with Similar Compounds
Cadambine: Another alkaloid isolated from the same plant, known for its similar hypotensive effects.
3β-Isodihydrocadambine: An isomer of 3-Dihydrocadambine with similar biological activities.
Isodihydrocadambine: Another isomer with comparable properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular pathways it affects, making it a valuable compound for research in cardiovascular treatments and infectious disease management.
Properties
IUPAC Name |
methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGKRAKJFZQAY-SBAWYOAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969664 | |
Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-84-0 | |
Record name | 3α-Dihydrocadambine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54483-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dihydrocadambine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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